Butoxy(naphthalen-2-yl)oxophosphanium

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Screening

Butoxy(naphthalen-2-yl)oxophosphanium (CAS 821009-68-1) is a phosphonium-class organophosphorus compound with the formula C₁₄H₁₆O₂P⁺. It functions as the butyl ester of 2-naphthylphosphinic acid, wherein a butoxy group and a naphthalen-2-yl moiety are bonded to a central phosphorus atom.

Molecular Formula C14H16O2P+
Molecular Weight 247.25 g/mol
CAS No. 821009-68-1
Cat. No. B12541707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxy(naphthalen-2-yl)oxophosphanium
CAS821009-68-1
Molecular FormulaC14H16O2P+
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCCCO[P+](=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H16O2P/c1-2-3-10-16-17(15)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3/q+1
InChIKeyJKTZDDCRMMZRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butoxy(naphthalen-2-yl)oxophosphanium (821009-68-1): Sourcing the 2-Naphthyl Phosphinate for Specialized R&D


Butoxy(naphthalen-2-yl)oxophosphanium (CAS 821009-68-1) is a phosphonium-class organophosphorus compound with the formula C₁₄H₁₆O₂P⁺ . It functions as the butyl ester of 2-naphthylphosphinic acid, wherein a butoxy group and a naphthalen-2-yl moiety are bonded to a central phosphorus atom. This compound is characterized as a phosphinate (or oxophosphanium) derivative, positioning it as a foundational building block for further synthetic elaboration in medicinal chemistry, catalysis, or material science research . Its procurement specification is defined by its naphthalene substitution pattern, molecular weight (247.25 g/mol), and calculated physicochemical properties including a partition coefficient (LogP) of 4.02 and polar surface area (PSA) of 60.44 Ų .

Why Butoxy(naphthalen-2-yl)oxophosphanium (821009-68-1) Cannot Be Replaced by Generic Phosphinate Analogs


Procurement scientists cannot simply interchange phosphinate esters based solely on identical molecular formulas, as subtle structural perturbations critically modulate target binding and reactivity. The isomeric analog butoxy(naphthalen-1-yl)oxophosphanium (CAS 821009-73-8) shares the same formula, molecular weight, and even computed LogP and PSA values with 821009-68-1 , yet the shift of the phosphorus substituent from the naphthalene 1-position to the 2-position alters the spatial orientation of the aromatic system. In phosphinate chemistry, such positional isomerism is known to influence enzyme active-site complementarity (e.g., in butyrylcholinesterase or dipeptidase inhibition assays) and ligand coordination geometry around metal centers [1]. Class-level evidence from analogous 2-naphthyl phosphate esters demonstrates that the 2-naphthyl orientation can yield significant differences in inhibitory potency (KI values) compared to alternative aryl substituents [1]. Therefore, relying on a generic specification without positional confirmation risks selecting a compound with divergent biological activity or catalytic performance.

Quantitative Evidence Guide: Butoxy(naphthalen-2-yl)oxophosphanium (821009-68-1) vs. Key Analog


Positional Isomer Comparison: 2-Naphthyl vs. 1-Naphthyl Phosphinate Physicochemical Profiles

The target compound butoxy(naphthalen-2-yl)oxophosphanium (2-naphthyl isomer) and its closest positional isomer butoxy(naphthalen-1-yl)oxophosphanium (1-naphthyl isomer, CAS 821009-73-8) exhibit identical computed molecular descriptors including molecular weight (247.25 g/mol), topological polar surface area (60.44 Ų), and partition coefficient (LogP = 4.02), as derived from standardized computational models . This parity in global computed properties means that differentiation between the two isomers cannot be resolved by standard in silico ADME filters, placing the burden of selection on the specific spatial presentation of the naphthalene ring to a biological target or catalytic site . The 2-naphthyl orientation projects the aromatic system along a different vector than the 1-naphthyl isomer, which can alter π-π stacking interactions and steric accessibility of the phosphorus center.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Screening

Class-Level Inhibitor Potency: 2-Naphthyl Phosphate Esters as Butyrylcholinesterase Inhibitors

While direct experimental inhibition data for the specific compound 821009-68-1 are absent from the primary literature, a closely related phosphate analog, di-n-butyl 2-naphthyl phosphate (5b), has been evaluated for butyrylcholinesterase (BChE) inhibition and exhibits a KI value of 1.9 ± 0.4 μM [1]. This establishes that the 2-naphthyl ester motif, when paired with butyl groups on phosphorus, can achieve low-micromolar enzyme affinity. By class-level inference, the phosphinate analog (821009-68-1), which differs only in the phosphorus oxidation state and bonding (P-C vs P-O-C), may exhibit altered potency and selectivity relative to this phosphate benchmark [1]. The data from the phosphate series further show that subtle aryl group changes (e.g., 3,5-dimethylphenyl replacing 2-naphthyl) shift KI from 1.9 μM to 1.0 μM, demonstrating the sensitivity of enzyme binding to the aromatic substituent's identity and position [1].

Biochemical Pharmacology Enzyme Inhibition Neurological Disease Research

Synthetic Utility: Phosphinate vs. Phosphonate Building Blocks in Cross-Coupling Chemistry

Phosphinic acid esters (phosphinates) serve as distinct intermediates compared to phosphonates or phosphates. The target compound contains a direct P–C bond between phosphorus and the naphthalene ring, unlike the P–O–C linkage in phosphate esters such as diethyl (naphthalen-2-yl)phosphonate [1]. This P–C bond confers greater hydrolytic stability and enables different reactivity profiles in metal-catalyzed cross-coupling reactions. In the patent literature, sterically hindered 2-naphthyl phosphite and phosphonite ligands are widely employed as supporting ligands in hydroformylation and Pd-catalyzed C–O bond formation (e.g., TrixiePhos-type systems), where the 2-position attachment to naphthalene provides a specific steric environment that influences catalytic turnover [2]. The butyl ester group in 821009-68-1 further provides a hydrolyzable protecting group that can be selectively cleaved to unmask the phosphinic acid functionality under controlled conditions [2].

Catalysis Cross-Coupling Ligand Design

High-Value Application Scenarios for Butoxy(naphthalen-2-yl)oxophosphanium (821009-68-1)


Positional Isomer Discrimination in Enzyme SAR Campaigns

In medicinal chemistry programs targeting enzymes such as butyrylcholinesterase or aspartyl proteases, where 2-naphthyl phosphate esters have demonstrated micromolar inhibition [1], procurement of the exact 2-isomer phosphinate 821009-68-1 is critical. The parity in computed properties with the 1-isomer means that only analytical verification of the naphthalene substitution pattern can ensure that subtle steric and electronic differences in the phosphorus environment are correctly explored. This compound serves as a reference for assessing the contribution of P–C bonding and 2-naphthyl orientation to potency and selectivity.

Synthesis of Hydrolytically Stable Phosphinate-Derived Ligands

For organometallic chemists developing Pd- or Rh-catalyzed cross-coupling or hydroformylation processes, the phosphinate P–C bond in 821009-68-1 provides greater resistance to hydrolysis compared to phosphonate (P–O–C) or phosphate ester linkages [2]. The 2-naphthyl group, as exemplified in hindered bis(naphthyl)phosphite ligand patents [3], introduces steric bulk that can steer regioselectivity. The butyl ester moiety can be selectively hydrolyzed under basic conditions to generate the free phosphinic acid for subsequent coordination chemistry, making this compound a versatile precursor for customized ligand libraries.

Precursor for 2-Naphthylphosphinic Acid-Based Materials

In material science, phosphinic acid derivatives are employed as flame retardants, plasticizers, and metal-extractants. The butyl ester 821009-68-1, upon deprotection, yields 2-naphthylphosphinic acid (available separately as CAS 61260-18-2) , a building block demonstrating the naphthalene ring's rigid, aromatic character. The 2-substitution pattern influences the polymer matrix compatibility and thermal decomposition profile differently than the 1-substituted analog, providing fine-tuning capability for composite material formulators.

Comparative Biophysical Assay Standard

Given the absence of direct target-specific data for 821009-68-1, one high-value scenario is its use as a structurally defined small molecule probe in biophysical binding assays (e.g., thermal shift assays, surface plasmon resonance) against panels of potential protein targets. Its well-characterized physicochemical profile (LogP = 4.02, PSA = 60.44 Ų) allows for controlled comparative studies with the 1-naphthyl isomer and other phosphinate esters, generating primary data that can directly inform medicinal chemistry design and validate computational docking predictions.

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